6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
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Overview
Description
6-Fluoro-3-azabicyclo[321]octane;hydrochloride is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azabicyclo[3.2.1]octane derivatives.
Scientific Research Applications
6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride: Similar in structure but with a different fluorine atom position.
2-Azabicyclo[3.2.1]octane: Lacks the fluorine atom but shares the bicyclic scaffold.
Uniqueness
6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHGBKONWDGGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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